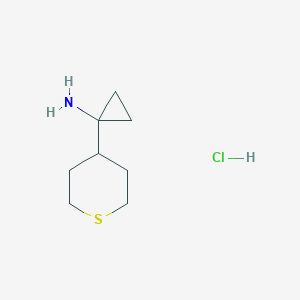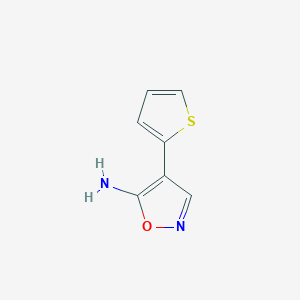
4-(Thiophen-2-yl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Antimicrobial Activities : A novel synthesis process was developed for derivatives of 4-(thiophen-2-yl)-1,2-oxazol-5-amine, revealing significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents (Kaneria et al., 2016).
Regioselective Bromination : A study highlighted the regioselective bromination of oxazoles, demonstrating techniques to modify the oxazole ring at specific positions, which is crucial in the field of chemical synthesis and drug design (Li et al., 2011).
Electropolymerization and Material Applications
- Supercapacitor Applications : A derivative of this compound was synthesized and used in the electrochemical polymerization process for supercapacitor applications, showing a high specific capacitance and good charge–discharge cycling stability, indicating its potential in energy storage technologies (Hür et al., 2016).
Advanced Polymerization Techniques
- LED-Induced Polymerization : Compounds related to this compound were used as photoinitiators in LED-induced polymerization, displaying excellent polymerization efficiencies under air, signifying potential advancements in polymer manufacturing and coatings technologies (Zhang et al., 2015).
Anticancer and Antinociceptive Activities
Anticancer Activity : A study reported the synthesis of thiophene-2-yl derivatives exhibiting promising anticancer activity against various cancer cell lines, suggesting the potential of this compound derivatives in developing new anticancer drugs (Gomha et al., 2015).
Antinociceptive Activity : Research on derivatives of this compound demonstrated antinociceptive effects, opening up possibilities for their use in pain management and treatment (Shipilovskikh et al., 2020).
Mechanism of Action
Target of Action
For instance, a related compound, 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, has been reported to target the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have varied absorption, distribution, metabolism, and excretion profiles . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory or antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the presence of other competing molecules in the environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a class of compounds to which 4-(Thiophen-2-yl)-1,2-oxazol-5-amine belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Properties
IUPAC Name |
4-thiophen-2-yl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKXRSVEXRSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(ON=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249589-12-5 |
Source


|
| Record name | 4-(thiophen-2-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
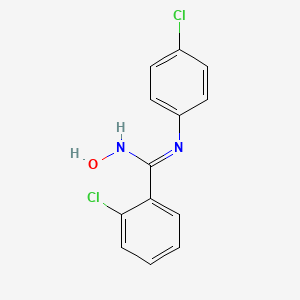
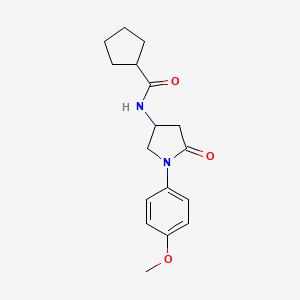
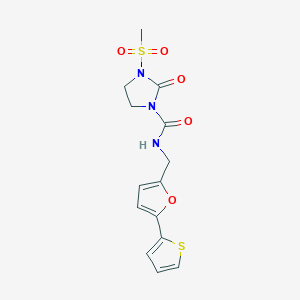
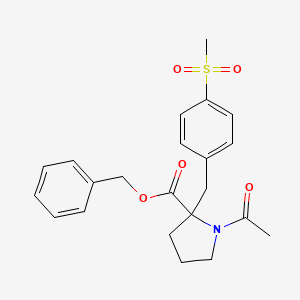
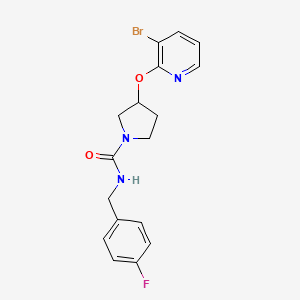
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
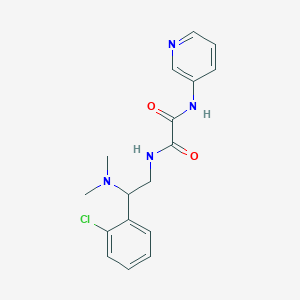
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)


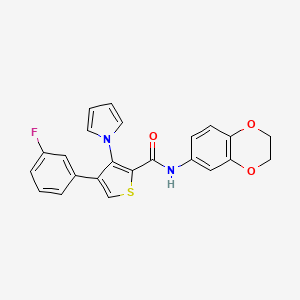
![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)
